4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2733-54-2
VCID: VC18685238
InChI: InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)
SMILES:
Molecular Formula: C9H12N4O2S
Molecular Weight: 240.28 g/mol

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide

CAS No.: 2733-54-2

Cat. No.: VC18685238

Molecular Formula: C9H12N4O2S

Molecular Weight: 240.28 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide - 2733-54-2

Specification

CAS No. 2733-54-2
Molecular Formula C9H12N4O2S
Molecular Weight 240.28 g/mol
IUPAC Name 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)
Standard InChI Key GYWBMJZUFMUOPG-UHFFFAOYSA-N
Canonical SMILES C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide, reflects its dual functional groups:

  • A benzenesulfonamide group substituted with an amino (-NH₂) group at the para position.

  • A 4,5-dihydro-1H-imidazol-2-yl group linked via a sulfonamide bridge.

Its molecular formula is C₉H₁₁N₄O₂S, with a molecular weight of 255.28 g/mol .

Structural Analysis

The compound features:

  • A planar benzene ring with electron-donating amino and electron-withdrawing sulfonamide groups, creating a polar microenvironment.

  • A partially saturated imidazoline ring (4,5-dihydro-1H-imidazole) with two nitrogen atoms capable of hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
Molecular FormulaC₉H₁₁N₄O₂S
Molecular Weight255.28 g/mol
Hydrogen Bond Donors3 (NH₂, NH, SO₂NH)
Hydrogen Bond Acceptors5 (SO₂, imidazoline N)

Synthesis and Derivatives

Synthetic Pathways

While no direct synthesis protocol exists for this compound, analogous methods from imidazoline-sulfonamide hybrids suggest two approaches:

Nucleophilic Substitution

Reaction of 4-aminobenzenesulfonamide with 2-chloro-4,5-dihydro-1H-imidazole in anhydrous dimethylformamide (DMF) yields the target compound via sulfonamide bond formation .

Betaine Intermediate Route

A betaine intermediate, formed by reacting imidazoline precursors with (aminooxy)sulfonic acid (HOSA), can be hydrolyzed under basic conditions to generate the final product .

Derivatives and Modifications

Derivatives of this compound often involve:

  • Sulfonyl group substitutions (e.g., aryl or alkyl sulfonamides) .

  • Ring-opening reactions to form hydrazonomethylbenzonitriles .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to sulfonamide polarity. Limited solubility in water (≈2.1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3310–3157 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), and 1350–1150 cm⁻¹ (SO₂ asym/sym stretch) .

  • NMR Spectroscopy:

    • ¹H-NMR: δ 6.94 ppm (C=N-H), δ 3.33–3.89 ppm (imidazoline CH₂-CH₂), δ 7.60–7.85 ppm (aromatic H) .

    • ¹³C-NMR: δ 147.9 ppm (C=NH), δ 161.7 ppm (imidazoline C2′) .

ActivityModel SystemResult
AntibacterialS. aureusMIC = 16 µg/mL
AntiproliferativeMCF-7 cellsIC₅₀ = 18.7 µM
AntioxidantDPPH assayIC₅₀ = 12.5 µM

Applications and Industrial Relevance

Medicinal Chemistry

  • Antibacterial Agents: Structural analogs are explored as alternatives to penicillin-resistant pathogens .

  • Anticancer Therapeutics: Hybrid scaffolds target DNA replication enzymes .

Material Science

Sulfonamide-imidazoline complexes serve as ligands for transition metal catalysts in asymmetric synthesis .

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